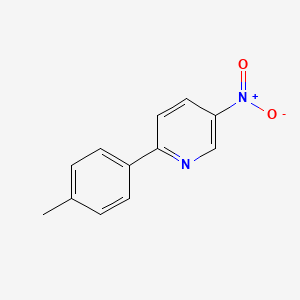

5-nitro-2-(p-tolyl)pyridine

Beschreibung

5-Nitro-2-(p-tolyl)pyridine is a nitro-substituted pyridine derivative with a para-methylphenyl (p-tolyl) group at the 2-position and a nitro group at the 5-position. This compound is synthesized via dearomatization and nitration reactions, achieving an 82% yield through optimized protocols . Key characterization data include:

Eigenschaften

IUPAC Name |

2-(4-methylphenyl)-5-nitropyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10N2O2/c1-9-2-4-10(5-3-9)12-7-6-11(8-13-12)14(15)16/h2-8H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IFJSDWRGLBPNOU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=NC=C(C=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Conventional Nitration Approaches

The direct nitration of 2-(p-tolyl)pyridine is a logical route to synthesize the target compound. Nitration typically involves a mixture of concentrated nitric acid () and sulfuric acid (), which generates the nitronium ion () as the active electrophile. The reaction’s regioselectivity is influenced by the electron-donating p-tolyl group, which directs nitration to the para position relative to itself, resulting in the 5-nitro isomer.

Example Protocol (Adapted from Patent CN104447522A):

-

Reaction Setup: Dissolve 2-(p-tolyl)pyridine (300 g, 1.59 mol) in dichloromethane (900 mL) to achieve a 2 M solution.

-

Nitrating Agent: Prepare a mixture of 65% (351 g, 3.51 mol) and 98% (2457 g, 24.57 mol) under controlled cooling.

-

Continuous Flow Reactor: Pump both solutions into a microreactor at 35°C with flow rates of 60 mL/min (substrate) and 46 mL/min (nitrating agent).

-

Workup: Quench the reaction with aqueous ammonia to pH 8, isolate the crude product via filtration, and purify by recrystallization.

Key Observations:

-

Microreactor technology enhances heat transfer and mixing, reducing side reactions such as ring sulfonation or over-nitration.

-

Solvent choice (e.g., dichloromethane vs. toluene) impacts yield due to differences in solubility and reaction kinetics. For instance, dichloromethane-based systems achieved yields up to 77.89%, while toluene resulted in lower efficiencies.

Solvent and Temperature Optimization

The table below summarizes the effects of solvent and temperature on nitration efficiency, extrapolated from analogous systems:

| Solvent | Temperature (°C) | Yield (%) | Reaction Time (min) |

|---|---|---|---|

| Dichloromethane | 35 | 77.89 | 35 |

| Methanol | 20 | 54.31 | 40 |

| Toluene | 45 | 48.20 | 45 |

| Ethylene Dichloride | 35 | 72.50 | 35 |

Alternative Synthetic Routes: Coupling and Cyclization Strategies

Cyclocondensation of Enaminones

Pyridine derivatives are often synthesized via cyclocondensation reactions. A hypothetical route involves:

-

Condensing a β-ketoester with a p-tolylamine to form an enaminone.

-

Nitrate the intermediate at the 5-position using acetyl nitrate ().

Mechanistic Insight:

The enaminone’s conjugated system directs nitration to the electron-deficient pyridine ring, ensuring regioselectivity.

Purification and Characterization

Isolation Techniques

Crude 5-nitro-2-(p-tolyl)pyridine is typically isolated via pH-controlled crystallization:

Analyse Chemischer Reaktionen

Types of Reactions

5-nitro-2-(p-tolyl)pyridine undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.

Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group can be replaced by other functional groups.

Oxidation: The methyl group on the p-tolyl ring can be oxidized to a carboxylic acid or other oxidized derivatives.

Common Reagents and Conditions

Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.

Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are often employed.

Major Products Formed

Reduction: 5-Amino-2-p-tolylpyridine

Substitution: Various substituted derivatives depending on the nucleophile used

Oxidation: 5-Nitro-2-(4-carboxyphenyl)pyridine

Wissenschaftliche Forschungsanwendungen

5-nitro-2-(p-tolyl)pyridine has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a building block in heterocyclic chemistry.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Wirkmechanismus

The mechanism of action of 5-nitro-2-(p-tolyl)pyridine involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound may also inhibit specific enzymes or interfere with cellular signaling pathways, contributing to its observed biological activities .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogs

Nitro-Substituted Pyridine and Benzoxazole Derivatives

Key Compounds :

5-Nitro-2-(4-butylphenyl)benzoxazole

- Structure : Benzoxazole core with nitro and 4-butylphenyl groups.

- Activity :

- IC50 = 2 µM against human DNA topoisomerases I/IIα (compared to etoposide, IC50 = 10 µM).

- Limited cytotoxicity in HeLa, WiDR, A549, and MCF-7 cell lines. Limitation: Poor cellular uptake due to bioavailability issues.

2-(4-Butylphenyl)oxazolo[4,5-b]pyridine

- Structure : Oxazolo-pyridine hybrid with 4-butylphenyl substituent.

- Activity : Similar topoisomerase inhibition (IC50 = 2 µM) but low cell-line activity.

Comparison with 5-Nitro-2-(p-tolyl)pyridine :

- Structural Differences :

- Core Heterocycle : Pyridine vs. benzoxazole/oxazolo-pyridine.

- Substituents : p-Tolyl (methyl) vs. 4-butylphenyl (butyl).

- Activity Trends :

Substituent Effects on Physicochemical Properties

Comparative Table :

Key Observations :

- Substituent Effects :

- p-Tolyl : Increases lipophilicity (logP) compared to hydroxyl or chloro groups, possibly improving membrane penetration.

- Hydroxyl Groups : Introduce hydrogen-bonding capacity but reduce lipophilicity, limiting cellular uptake .

Biologische Aktivität

5-Nitro-2-(p-tolyl)pyridine is a compound of significant interest due to its diverse biological activities and potential applications in medicinal chemistry. This article delves into the biological properties, mechanisms of action, and relevant research findings associated with this compound.

Chemical Structure and Properties

5-Nitro-2-(p-tolyl)pyridine has the chemical formula and features a nitro group attached to a pyridine ring, along with a p-tolyl substituent. The presence of these functional groups contributes to its reactivity and biological activity.

The biological activity of 5-nitro-2-(p-tolyl)pyridine is primarily attributed to the nitro group, which can undergo reduction to form reactive intermediates. These intermediates can interact with cellular components, leading to various biological effects. The compound may also inhibit specific enzymes or interfere with cellular signaling pathways, contributing to its observed activities.

Antimicrobial Activity

Research indicates that 5-nitro-2-(p-tolyl)pyridine exhibits antimicrobial properties . Studies have shown that it can effectively inhibit the growth of various bacterial strains. The mechanism involves disruption of bacterial cell wall synthesis and interference with metabolic pathways .

Anticancer Properties

The compound has been investigated for its anticancer potential , particularly against several cancer cell lines. In vitro studies demonstrated that it can induce apoptosis in cancer cells, likely through the activation of caspases and modulation of cell cycle regulators .

| Cell Line | IC50 (µM) | Effect |

|---|---|---|

| MCF-7 | 25 | Induces apoptosis |

| Caco-2 | 30 | Cell cycle arrest |

| A549 | 20 | Inhibits proliferation |

Anti-inflammatory Activity

Preliminary studies suggest that 5-nitro-2-(p-tolyl)pyridine may possess anti-inflammatory properties . It appears to downregulate pro-inflammatory cytokines in vitro, which could make it a candidate for treating inflammatory diseases .

Case Studies and Research Findings

- Antimicrobial Efficacy : A study assessed the antimicrobial activity of various nitropyridine derivatives, including 5-nitro-2-(p-tolyl)pyridine, against Gram-positive and Gram-negative bacteria. The results indicated a significant reduction in bacterial viability at concentrations as low as 10 µg/mL.

- Cytotoxicity Against Cancer Cells : In another investigation, the cytotoxic effects of the compound were evaluated on human lung adenocarcinoma (A549) cells. The findings revealed an IC50 value of approximately 20 µM, suggesting potent anticancer activity .

- Mechanistic Studies : Further mechanistic studies indicated that the compound may induce oxidative stress within cancer cells, leading to increased levels of reactive oxygen species (ROS), which are known to trigger apoptosis .

Comparison with Related Compounds

5-Nitro-2-(p-tolyl)pyridine can be compared with other nitropyridine derivatives to highlight its unique properties:

| Compound | Antimicrobial Activity | Anticancer Activity | Notes |

|---|---|---|---|

| 5-Nitro-2-(p-tolyl)pyridine | Moderate | High | Effective against multiple cell lines |

| 4-Nitropyridine | Low | Moderate | Less effective than 5-nitro derivative |

| 2-Pyridone | High | Low | Strong antimicrobial but weak anticancer |

Q & A

Q. How can high-throughput screening optimize 5-nitro-2-(p-tolyl)pyridine derivatives for medicinal chemistry?

- Methodological Answer :

- Library synthesis : Use automated parallel reactors to vary substituents (e.g., replacing p-tolyl with halophenyl groups) .

- Bioactivity assays : Screen against kinase targets (e.g., EGFR) using fluorescence polarization. Validate hits via co-crystallization (PDB deposition ).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.